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molecular formula C14H28N2O2 B3222137 Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate CAS No. 1211524-35-4

Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate

Cat. No. B3222137
M. Wt: 256.38 g/mol
InChI Key: XXXQWBIYMBLPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716289B2

Procedure details

The process is performed according to the procedure described in Example 12 (step 12.2.). Starting with 0.96 g (3.83 mmol) of tert-butyl 4-cyanomethyl-4-ethylpiperidine-1-carboxylate and 1.12 g (19.15 mmol) of Raney nickel in 50 mL of methanol under a hydrogen atmosphere (70 psi) at 50° C., and after chromatography on a column of silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia, 0.71 g of expected product is obtained in the form of a wax.
Name
tert-butyl 4-cyanomethyl-4-ethylpiperidine-1-carboxylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1([CH2:17][CH3:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)#[N:2]>[Ni].CO>[NH2:2][CH2:1][CH2:3][C:4]1([CH2:17][CH3:18])[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
tert-butyl 4-cyanomethyl-4-ethylpiperidine-1-carboxylate
Quantity
0.96 g
Type
reactant
Smiles
C(#N)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC
Step Two
Name
Quantity
1.12 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
WASH
Type
WASH
Details
after chromatography on a column of silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia

Outcomes

Product
Name
Type
product
Smiles
NCCC1(CCN(CC1)C(=O)OC(C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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